molecular formula C17H19NO B291758 N-(butan-2-yl)biphenyl-4-carboxamide

N-(butan-2-yl)biphenyl-4-carboxamide

Cat. No. B291758
M. Wt: 253.34 g/mol
InChI Key: FXKVQPZYZCTTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BICA is a synthetic compound that belongs to the class of carboxamides. It is a white to off-white powder that is sparingly soluble in water but soluble in organic solvents like ethanol, acetone, and chloroform. BICA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.

Scientific Research Applications

BICA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including anticancer, antifungal, and anti-inflammatory properties. BICA has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Mechanism of Action

The exact mechanism of action of BICA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. BICA has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. It has also been found to inhibit the activity of protein kinase C, which is involved in various signaling pathways in cells.
Biochemical and Physiological Effects:
BICA has been shown to have various biochemical and physiological effects on cells and organisms. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of fungal cells. BICA has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines.

Advantages and Limitations for Lab Experiments

BICA has several advantages for lab experiments, including its ease of synthesis, stability, and solubility in organic solvents. However, BICA also has some limitations, including its low solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on BICA. One area of interest is its potential applications in the development of new anticancer and antifungal drugs. BICA has also been studied for its potential applications in organic electronics, such as in the development of organic field-effect transistors. Further studies are needed to fully understand the mechanism of action of BICA and its potential applications in various fields.
In conclusion, N-(butan-2-yl)biphenyl-4-carboxamide, or BICA, is a synthetic compound that has been extensively studied for its potential applications in various fields. Its ease of synthesis, stability, and solubility in organic solvents make it a promising compound for further research. BICA has been shown to exhibit various biological activities, including anticancer, antifungal, and anti-inflammatory properties, and has potential applications in the development of new drugs and organic electronics. Further studies are needed to fully understand the mechanism of action of BICA and its potential applications in various fields.

Synthesis Methods

BICA can be synthesized through a multistep process that involves the reaction of 4-bromo-1-biphenyl with butan-2-amine in the presence of a palladium catalyst. The resulting intermediate is then subjected to a coupling reaction with 4-carboxyphenylboronic acid in the presence of a base to yield BICA.

properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-butan-2-yl-4-phenylbenzamide

InChI

InChI=1S/C17H19NO/c1-3-13(2)18-17(19)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,18,19)

InChI Key

FXKVQPZYZCTTGF-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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